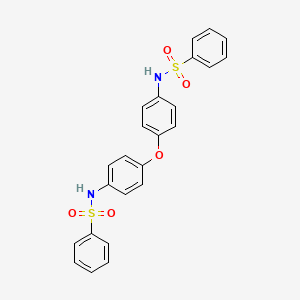

N,N'-(oxydi-4,1-phenylene)dibenzenesulfonamide

Vue d'ensemble

Description

“N,N’-(oxydi-4,1-phenylene)bisacetamide” is a chemical reagent used in the synthesis of photosensitive polymer compounds and optical applications . It also has a role in the preparation of benzimidazole derivatives displaying anti-tumor activity through apoptosis .

Molecular Structure Analysis

The molecular formula of “N,N’-(oxydi-4,1-phenylene)bisacetamide” is (CH3CONHC6H4)2O . It has a molecular weight of 284.31 .Physical and Chemical Properties Analysis

“N,N’-(oxydi-4,1-phenylene)bisacetamide” is an off-white powder with a melting point of 230.1-230.8 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Structural Features

N,N'-(oxydi-4,1-phenylene)dibenzenesulfonamide and related compounds have been studied for their synthesis and structural features. For instance, Nikonov et al. (2019) explored the synthesis and structural characteristics of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides, analyzing their structures through X-ray single-crystal analysis and DFT calculations, including MO and NBO analyses (Nikonov et al., 2019).

Novel Synthesis Methods

Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide as an electrophilic cyanation reagent for synthesizing various benzonitriles, demonstrating its efficacy in the expedient synthesis of pharmaceutical intermediates (Anbarasan et al., 2011).

Electrochemical Applications

In the electrochemical field, Bartlett et al. (2016) reported on the use of N,N′-(1,4-phenylene)-dibenzenesulfonamide mediated detection of methamphetamine in saliva. This study highlighted the potential for developing rapid, disposable electrochemical tests (Bartlett et al., 2016).

Enantioselective Fluorination

Focusing on chemical reactions, Wang et al. (2014) researched the enantioselective fluorination of 2-oxindoles using N-fluorobenzenesulfonamide, emphasizing the fine-tuning of reactivity and selectivity through substituent changes (Wang et al., 2014).

Antibacterial Agents

Abbasi et al. (2015) synthesized N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, finding them to be potent antibacterial agents, offering a new avenue for antibacterial drug development (Abbasi et al., 2015).

Anticancer Potential

Gul et al. (2018) explored new dibenzensulfonamides for their anticancer properties, discovering their ability to induce apoptosis and autophagy in cancer cells, in addition to inhibiting carbonic anhydrase isoenzymes (Gul et al., 2018).

Corrosion Inhibition

Singh and Quraishi (2016) studied novel Bis Schiff’s Bases derived from compounds like this compound for their corrosion inhibiting properties on mild steel. Their findings highlight the potential application in industries for steel protection during processes like pickling and descaling (Singh & Quraishi, 2016).

Catalysis in Oxidation Reactions

Işci et al. (2014) utilized 4-tert-Butylbenzenesulfonamide as a substituent in iron phthalocyanine, focusing on its application in the oxidation of olefins. This highlights the role of sulfonamide derivatives in catalysis and their potential use in industrial chemical processes (Işci et al., 2014).

Computational Studies

Murthy et al. (2018) conducted a comprehensive synthesis, characterization, and computational study of a newly synthesized sulfonamide molecule, providing insights into its structural and electronic properties. This kind of research is crucial for understanding the fundamental aspects of these compounds (Murthy et al., 2018).

Safety and Hazards

Propriétés

IUPAC Name |

N-[4-[4-(benzenesulfonamido)phenoxy]phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S2/c27-32(28,23-7-3-1-4-8-23)25-19-11-15-21(16-12-19)31-22-17-13-20(14-18-22)26-33(29,30)24-9-5-2-6-10-24/h1-18,25-26H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLDGFLIVALWTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3619636.png)

![N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3619648.png)

![N~1~-(4-bromo-2-methylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3619652.png)

![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3619662.png)

![N-[2-(aminocarbonyl)phenyl]-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B3619672.png)

![2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3619675.png)

![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3619682.png)

![2-{[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3619699.png)

![N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)-2-(2-nitrophenoxy)acetamide](/img/structure/B3619701.png)

![2-[4-Bromo-2-(1,8-dioxo-2,3,4,5,6,7,9,10-octahydroacridin-9-yl)phenoxy]acetamide](/img/structure/B3619709.png)

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3619721.png)

![1-methyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3619734.png)

![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B3619742.png)